3-[7-[(2-Chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid
Description
Introduction to Chromen-2-one Derivatives in Modern Research
Chromen-2-one (coumarin) systems are oxygen-containing heterocycles characterized by a benzopyrone framework. Naturally occurring in plants such as Dipteryx odorata, these compounds have inspired synthetic derivatives with enhanced bioactivity and selectivity. The integration of substituents like halogenated aryl groups, alkyl chains, and carboxylic acids has expanded their utility in drug discovery, particularly in targeting inflammatory, microbial, and metabolic pathways.
Structural Taxonomy of Polyfunctionalized Chromen-2-one Systems
The structural diversity of chromen-2-one derivatives arises from substitutions at positions 3, 4, 7, and 8 of the benzopyrone core. 3-[7-[(2-Chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid exemplifies a multifunctionalized system with distinct substituents:
- Position 3 : A propanoic acid side chain introduces acidity (pKa ~4.8), enhancing water solubility and enabling salt formation for improved bioavailability. This moiety is structurally analogous to nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting potential cyclooxygenase (COX) interactions.
- Position 7 : The 2-chlorophenylmethoxy group contributes steric bulk and lipophilicity (ClogP ~3.2), favoring membrane penetration and target binding. Chlorine’s electron-withdrawing effect may stabilize aryl-protein interactions via halogen bonding.
- Positions 4 and 8 : Methyl groups confer metabolic stability by shielding oxidation-prone sites, extending plasma half-life compared to non-alkylated analogs.
Comparative Analysis of Chromen-2-one Substituents
This taxonomy highlights how strategic substitution aligns with target-specific pharmacodynamics.
Evolution of Oxygenated Aryl-Substituted Chromenone Research
Early chromenone synthesis relied on Pechmann condensation, but recent advances employ organocatalytic cascades for stereocontrolled functionalization. For example, bifunctional cinchona alkaloid catalysts enable γ,δ-functionalization via thia-Michael/aldol/annulation sequences, producing tetrahydrothiophene-fused chromenones with >90% enantiomeric excess. Such methods address the synthetic complexity of 3-[7-[(2-Chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid , which requires:
- Regioselective etherification : Ullmann coupling or nucleophilic aromatic substitution to introduce the 2-chlorophenylmethoxy group at position 7.
- Side chain incorporation : Knoevenagel condensation or Michael addition to install the propanoic acid moiety at position 3.
- Methylation : Friedel-Crafts alkylation or dimethyl sulfate treatment for positions 4 and 8.
These steps underscore the necessity of multistep protocols to balance reactivity and stereochemical integrity.
Academic Significance of 3-Propanoic Acid Functionalized Chromenones
The propanoic acid group in 3-[7-[(2-Chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid positions it within a lineage of COX-2 inhibitors like SD-8381 and SC-75416, which exhibit 10–50-fold selectivity over COX-1. Computational docking studies predict that the carboxylic acid forms hydrogen bonds with COX-2’s Arg120 and Tyr355, while the 2-chlorophenyl group occupies a hydrophobic pocket near Val349.
Research Applications:
- Anti-inflammatory agents : Structural mimicry of ibuprofen’s carboxylate motif suggests utility in cytokine suppression.
- Antimicrobial scaffolds : The 2-chlorophenylmethoxy group mirrors motifs in ciprofloxacin, potentially disrupting DNA gyrase.
- Fluorescent probes : Chromenone’s inherent fluorescence (λem ~450 nm) enables cellular tracking when functionalized with polar groups like propanoic acid.
This compound’s academic value lies in its capacity to bridge traditional NSAID pharmacology with modern chromenone-based drug design.
Properties
IUPAC Name |
3-[7-[(2-chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO5/c1-12-15-7-9-18(26-11-14-5-3-4-6-17(14)22)13(2)20(15)27-21(25)16(12)8-10-19(23)24/h3-7,9H,8,10-11H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENBDFQKXWUNCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3Cl)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-[(2-Chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid typically involves multiple steps, starting with the preparation of the chromene core. One common method involves the condensation of appropriate phenolic compounds with acetoacetic ester derivatives under acidic or basic conditions to form the chromene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency and control.
Chemical Reactions Analysis
Types of Reactions
3-[7-[(2-Chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-[7-[(2-Chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound’s derivatives are used in the development of pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of 3-[7-[(2-Chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of coumarin-based derivatives with modifications at the 7-position aryloxy group and the 3-position side chain. Key structural analogs include:
*Inferred from analogs; †Estimated based on bromo and dimethylphenyl analogs ; ‡Estimated from methoxy group’s polarity.
Key Observations:
Lipophilicity (XLogP3):
- The (2-chlorophenyl) group confers moderate lipophilicity (XLogP3 ~4.0), comparable to bromophenyl (4.1) and dimethylphenyl (4.2) analogs. The methoxy analog (3.8) is less lipophilic due to the electron-donating methoxy group .
- Higher XLogP3 values correlate with improved membrane permeability but may reduce aqueous solubility.
The chloro substituent’s electron-withdrawing nature may improve stability and intermolecular interactions compared to methoxy or methyl groups.
Synthetic Yields: Analogs with isoquinoline (compound 12) or methoxy groups exhibit higher hydrolysis yields (99% and 93%, respectively) compared to chloroquinoline derivatives (57%) , suggesting substituent-dependent reactivity.
Physicochemical Properties
- Thermal Stability: Analogs with halogenated aryl groups (e.g., bromophenyl , chloroquinoline ) exhibit high melting points (>200°C), indicating crystalline stability.
- Polarity: Consistent TPSA values (~72.8 Ų) across analogs suggest similar solubility profiles, though Rf values vary (e.g., 0.31 for compound 10 vs. 0.54 for compound 12 ), reflecting substituent-dependent chromatographic behavior.
Biological Activity
3-[7-[(2-Chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid is a synthetic compound belonging to the class of oxochromenes. This compound has garnered interest due to its potential biological activities, particularly in pharmacological contexts. Understanding its biological activity involves examining its mechanisms of action, therapeutic potential, and any associated clinical findings.
Chemical Structure and Properties
The chemical structure of 3-[7-[(2-Chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid can be described as follows:
- Molecular Formula : C20H21ClO4
- Molecular Weight : 362.84 g/mol
- CAS Number : Not explicitly provided in the search results.
Research indicates that compounds similar to 3-[7-[(2-Chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid often act through various biological pathways:
- Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation : This compound may function as an agonist or antagonist of PPARγ, a nuclear receptor involved in lipid metabolism and glucose homeostasis. Activation of PPARγ can lead to beneficial metabolic effects, including improved insulin sensitivity and anti-inflammatory actions .
- Antioxidant Activity : Many oxochromenes exhibit antioxidant properties, which can protect cells from oxidative stress and reduce inflammation. This activity is crucial in preventing chronic diseases such as diabetes and cardiovascular disorders .
- Antitumor Effects : Preliminary studies suggest that oxochromene derivatives may possess antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways .
Biological Activity Data
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Oxochromene Derivatives :
- PPARγ Activation :
- Anticancer Potential :
Q & A
Q. What are the recommended synthetic routes for 3-[7-[(2-Chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid?
A methodological approach involves multi-step synthesis starting with the coumarin core. For the 2-chlorophenyl methoxy substitution, nucleophilic aromatic substitution or Mitsunobu reactions can be employed. The propanoic acid side chain may be introduced via a Michael addition or ester hydrolysis. Cyclization of intermediates, similar to methods used for related chromen-2-one derivatives (e.g., BF₃·Et₂O-catalyzed cyclization for analogous propanoic acids ), should be optimized under inert conditions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) is critical to isolate high-purity product.
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
- NMR : Use ¹H/¹³C NMR in deuterated DMSO or CDCl₃, with TMS as an internal standard. Compare peak assignments to structurally related coumarin derivatives (e.g., methoxy-substituted chromenones ).
- HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity analysis. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻).
- IR : Validate carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (COOH, ~2500-3300 cm⁻¹) functional groups.
- UV-Vis : Assess absorbance maxima (e.g., coumarin-related π→π* transitions near 300-350 nm) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Engineering Controls : Use fume hoods for synthesis and handling to minimize inhalation risks .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Contaminated clothing must be removed immediately and decontaminated .
- Storage : Store in airtight containers at 2-8°C, away from light and oxidizing agents .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate the compound’s pharmacological activity?
- Enzyme Inhibition Assays : Target enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) using spectrophotometric methods (e.g., LOX activity via linoleic acid peroxidation at 234 nm ). Include positive controls (e.g., indomethacin) and vehicle controls.
- Cellular Models : Use LPS-induced inflammation in RAW 264.7 macrophages to measure cytokine suppression (ELISA for TNF-α/IL-6). Validate cytotoxicity via MTT assays .
- Fluorescence-Based Assays : For reactive oxygen species (ROS) detection, employ probes like CM-H2DCFDA, comparing results to reference antioxidants .
Q. How can contradictions in reported biological activity data be resolved?
- Purity Validation : Re-analyze compound batches via HPLC to rule out impurities (>98% purity required for conclusive results) .
- Assay Reproducibility : Standardize protocols (e.g., cell passage number, serum-free conditions) across labs.
- Structural Confirmation : Verify regiochemistry of substituents (e.g., 2-chlorophenyl vs. 4-chlorophenyl) via NOESY or X-ray crystallography .
Q. What computational strategies are recommended for structure-activity relationship (SAR) studies?
- Quantum Chemical Modeling : Use density functional theory (DFT) to calculate electrostatic potential maps and HOMO-LUMO gaps, identifying reactive sites .
- Molecular Docking : Dock the compound into target protein active sites (e.g., COX-2 PDB: 5KIR) with AutoDock Vina. Validate binding poses via molecular dynamics simulations .
- QSAR Models : Train models using descriptors like logP, polar surface area, and Hammett constants for predictive activity optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
